molecular formula C21H20N4O2 B4521038 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-50-8

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4521038
CAS No.: 890621-50-8
M. Wt: 360.4 g/mol
InChI Key: RAEWJBWZEVOPGH-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 933021-00-2) is a chemical compound with a molecular formula of C21H20N4O2 and a molecular weight of 360.41 g/mol. It belongs to the pyrazolo[1,5-a]pyrimidine (PP) class, a fused, rigid, and planar N-heterocyclic scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . This scaffold is a key feature in several commercial drugs and is noted for its significant synthetic versatility, which allows for extensive structural modifications to optimize biological activity . The pyrazolo[1,5-a]pyrimidine core is structurally similar to a purine, enabling it to interact with a variety of enzymatic targets . As a research chemical, this specific derivative is of significant interest for use in biochemical and pharmacological screening. Its structure suggests potential application in oncology research, particularly as a candidate for investigating kinase inhibition. Compounds based on the 5-methylpyrazolo[1,5-a]pyrimidine scaffold have been designed and synthesized as potential inhibitors of tyrosine kinases, such as c-Met, which is a promising target for cancer therapy . Furthermore, closely related pyrazolo[1,5-a]pyrimidin-7-amine derivatives have demonstrated potent activity in other therapeutic areas, including as inhibitors of mycobacterial ATP synthase for tuberculosis research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14-12-20(24-15-8-10-16(26-2)11-9-15)25-21(23-14)18(13-22-25)17-6-4-5-7-19(17)27-3/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEWJBWZEVOPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134935
Record name 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890621-50-8
Record name 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890621-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to chloro groups.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Research indicates that 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits several notable biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies: In vitro tests demonstrated that the compound inhibits tumor growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Mechanism of Action: Molecular docking studies suggest effective interactions with key receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), indicating dual inhibitory effects on tumor growth pathways.

Enzyme Inhibition

The compound has shown promise as an inhibitor of enzymes involved in cancer progression:

  • Target Enzymes: It has been evaluated for its inhibitory effects on enzymes like topoisomerases and kinases that play crucial roles in cell division and proliferation.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of the compound using MCF-7 cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a promising therapeutic index against breast cancer.

Study 2: Enzyme Inhibition Mechanism

A separate investigation focused on the enzyme inhibition profile of this compound. The study revealed that it effectively inhibited topoisomerase II activity, which is critical for DNA replication processes in cancer cells. This inhibition was confirmed through kinetic assays showing a competitive inhibition pattern.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Molecular Comparisons

Compound Name Position 3 Substituent Position 5 Substituent N7 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (Target) 2-Methoxyphenyl Methyl 4-Methoxyphenylamine C₂₃H₂₁N₅O₂* ~403.45* Dual methoxy groups enhance solubility; ortho-substitution may sterically hinder binding. -
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl 3,4-Dimethoxyphenethylamine C₂₀H₂₂FN₅O₂ 395.42 Fluorine substitution improves metabolic stability; dimethoxy phenethyl group enhances lipophilicity.
3-(4-Chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Methyl 2-Methoxyethylamine C₁₇H₁₆ClF₃N₄O 384.8 Trifluoromethyl group increases electronegativity; chloro substitution enhances target affinity.
3-(4-Fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl Pyridin-3-ylmethylamine C₁₉H₁₆FN₅ 333.4 Pyridylmethyl group introduces basicity; fluorine optimizes pharmacokinetics.
2-(4-Chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Methyl 3-Methoxyphenylamine C₂₂H₂₀ClN₅O 405.88 Chlorine and methoxy groups balance lipophilicity and solubility; dimethylation may reduce metabolic degradation.
N-[2-(Dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl 2-(Dimethylamino)ethylamine C₁₈H₂₀F₃N₅ 379.38 Trifluoromethyl and dimethylamino groups enhance membrane permeability and CNS penetration.

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance binding to hydrophobic pockets in target proteins (e.g., kinases) .
  • Methoxy Groups : Improve aqueous solubility but may reduce membrane permeability due to increased polarity .
  • N7 Modifications : Alkylamines (e.g., 2-methoxyethyl) or aromatic amines (e.g., pyridin-3-ylmethyl) influence target selectivity and pharmacokinetics .

Synthetic Approaches :

  • Suzuki-Miyaura coupling is commonly used to introduce aryl groups at position 3 .
  • Multi-step protocols involving cyclocondensation and nucleophilic substitution are employed for N7 functionalization .

Biological Activity Trends :

  • Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability and target affinity.
  • Pyridylmethyl or morpholinyl substituents (e.g., ) improve CNS penetration and solubility.

Biological Activity

3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC18_{18}H18_{18}N4_{4}O2_{2}
Molecular Weight334.36 g/mol
CAS Number890621-36-0

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, treatment with the compound led to a significant increase in pre-G1 phase cells indicative of apoptosis and a decrease in cells in the G0/G1 phase, suggesting a disruption in cell proliferation pathways .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression. Research indicates that it acts as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Endothelial Growth Factor Receptor 2), with IC50_{50} values ranging from 0.3 to 24 µM for different analogs . This dual inhibition is significant as it may enhance therapeutic outcomes by targeting multiple pathways involved in tumor growth and metastasis.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. The presence of methoxy groups enhances its solubility and reactivity, facilitating interactions with protein targets involved in signaling pathways critical for cell survival and proliferation. Molecular docking studies suggest that the compound’s binding affinity is influenced by its structural configuration, allowing it to modulate enzyme activities effectively .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells. The results indicated that at concentrations above 10 µM, the compound effectively inhibited cell growth and induced apoptosis through activation of caspase pathways .

Study 2: Selectivity and Toxicity

Further investigations into selectivity revealed that while the compound was effective against cancer cells, it demonstrated lower toxicity towards normal cells. This selectivity is crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy .

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionsImpact on Yield/Purity
SolventDMF or THFEnhances solubility of intermediates
CatalystPd(PPh₃)₄Improves coupling efficiency
Temperature80–100°CBalances reaction rate and side reactions
PurificationColumn chromatography (silica gel, hexane/EtOAc)Removes unreacted boronic acids

Key Consideration : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Which analytical techniques are most effective for structural characterization and purity assessment of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (-OCH₃), methyl (-CH₃), and aromatic protons (e.g., 2- and 4-methoxyphenyl groups) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazolo-pyrimidine core .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₂₂N₄O₂) and detects isotopic patterns .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of substituents .
  • HPLC : Quantifies purity (>95% recommended for biological assays) using C18 columns and methanol/water gradients .

Advanced Tip : Use differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility .

How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance biological activity?

Advanced Research Question
SAR studies require systematic substitution and bioassay testing:

Vary aryl groups : Replace 2-methoxyphenyl with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 4-isopropylphenyl) to assess target binding .

Modify the amine moiety : Compare N-(4-methoxyphenyl) with N-(pyridin-2-ylmethyl) for improved pharmacokinetics .

Introduce halogens : Chlorine or fluorine at specific positions can enhance metabolic stability .

Example from Literature :
In anti-mycobacterial studies, 3-(4-fluorophenyl)-5-(4-isopropylphenyl) analogs showed 10-fold higher activity than unsubstituted derivatives .

Q. Methodology :

  • Synthesize analogs via Suzuki coupling .
  • Test in enzyme inhibition or cell-based assays (e.g., IC₅₀ determination).
  • Use molecular docking to predict binding interactions with targets (e.g., kinases) .

How should researchers address contradictory bioactivity data across different assay systems?

Advanced Research Question
Discrepancies often arise from assay-specific variables:

VariableImpactMitigation Strategy
Cell line Genetic variations in target expressionUse isogenic cell lines or primary cells
Assay pH Alters compound protonation stateStandardize buffer conditions (e.g., pH 7.4)
Solubility DMSO vs. aqueous solutionsPre-dissolve in DMSO (<0.1% final concentration)

Case Study : A compound showing potent activity in enzyme assays but low efficacy in cellular models may suffer from poor membrane permeability. Address this by synthesizing prodrugs or PEGylated derivatives .

What computational strategies can predict the compound’s interaction with biological targets?

Advanced Research Question

Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs. Focus on hydrogen bonds with methoxy groups and π-π stacking with aromatic residues .

MD Simulations : Simulate ligand-target complexes for >100 ns to assess stability of interactions .

QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and Hammett constants .

Validation : Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Reaction Scalability : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization) .

Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .

Cost Optimization : Substitute expensive catalysts (e.g., Pd(OAc)₂) with recyclable alternatives (e.g., Pd/C) .

Data-Driven Approach : Use design of experiments (DoE) to optimize temperature, solvent volume, and catalyst loading .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.